molecular formula C10H15ClN2O B1420888 2-Methyl-5-(3-pyrrolidinyloxy)pyridine hydrochloride CAS No. 1185302-19-5

2-Methyl-5-(3-pyrrolidinyloxy)pyridine hydrochloride

Cat. No. B1420888
M. Wt: 214.69 g/mol
InChI Key: NBKIWQXYEHSCEM-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-pyrrolidinyloxy)pyridine hydrochloride, also known as MPPH, is a chemical compound that has caught the attention of researchers due to its unique properties and potential applications. It is a biochemical used for proteomics research . The molecular formula is C10H14N2O HCl, and the molecular weight is 214.7 .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-(3-pyrrolidinyloxy)pyridine hydrochloride consists of a pyridine ring with a methyl group at the 2-position and a pyrrolidinyloxy group at the 5-position . The hydrochloride indicates the presence of a chloride ion, making it a salt.


Physical And Chemical Properties Analysis

The molecular formula of 2-Methyl-5-(3-pyrrolidinyloxy)pyridine hydrochloride is C10H14N2O HCl, and the molecular weight is 214.7 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

1. Anxiolytic Activity and mGlu5 Receptor Antagonism

2-Methyl-5-(3-pyrrolidinyloxy)pyridine hydrochloride has been studied for its potent noncompetitive antagonism of mGlu5 receptors. This characteristic is considered beneficial for treating anxiety disorders. For example, 2-Methyl-6-(phenylethynyl)pyridine, a closely related compound, has been used extensively to understand the pharmacology of mGlu5 receptors, demonstrating its relevance in neuroscience research (Cosford et al., 2003).

2. Chemical Synthesis and Modification

The compound has applications in chemical synthesis, particularly in the modification of other compounds. For instance, it has been utilized in the chemoselective cleavage of a methyl ether in the presence of an N-cyano group, illustrating its utility in the field of organic chemistry (Knölker & O'sullivan, 1994).

3. Antimicrobial Properties

Research has also explored the antimicrobial activities of compounds synthesized using 2-Methyl-5-(3-pyrrolidinyloxy)pyridine hydrochloride. Such compounds have shown significant activity against various bacterial and fungal strains, indicating its potential in developing new antimicrobial agents (Zhuravel et al., 2005).

4. Catalytic Applications in Organic Chemistry

The compound plays a role in the catalytic methylation of pyridines, an essential process in organic synthesis. This application is crucial for the development of pharmaceuticals and other aromatic compounds, showcasing the compound's versatility in synthetic chemistry (Grozavu et al., 2020).

5. Intermediary in Pharmaceutical Synthesis

It serves as an intermediate in the synthesis of pyridine-bridged compounds with antimicrobial properties. This role is particularly relevant in the development of new drugs and therapeutic agents (Al-Omar & Amr, 2010).

6. Application in Oligonucleotide Synthesis

The compound is used in the synthesis of oligonucleotides, particularly in activating nucleoside phosphoramidites. This application is significant in genetic research and biotechnology (Gryaznov & Letsinger, 1992).

properties

IUPAC Name

2-methyl-5-pyrrolidin-3-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8-2-3-9(7-12-8)13-10-4-5-11-6-10;/h2-3,7,10-11H,4-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKIWQXYEHSCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(3-pyrrolidinyloxy)pyridine hydrochloride

CAS RN

1185302-19-5
Record name Pyridine, 2-methyl-5-(3-pyrrolidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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